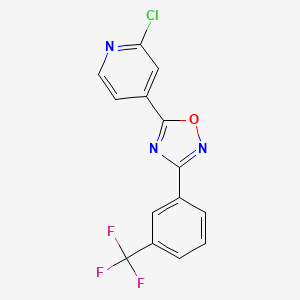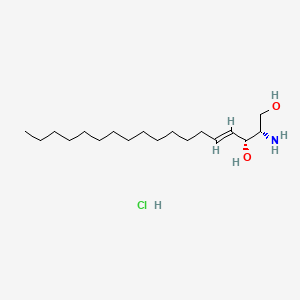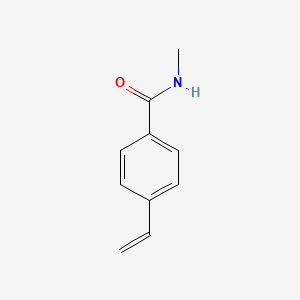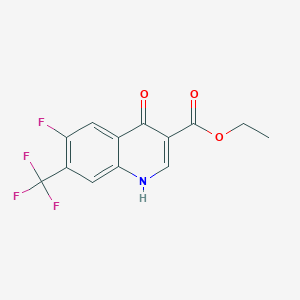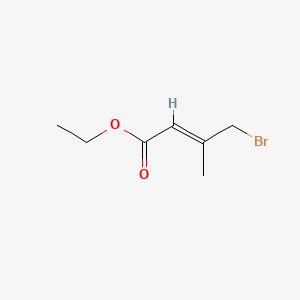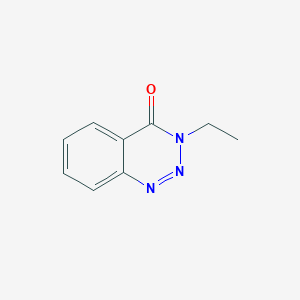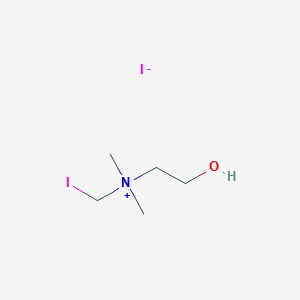
Iodocholine iodide
Übersicht
Beschreibung
Iodocholine iodide, also known as 2-hydroxyethyl-(iodomethyl)-dimethylazanium iodide, is a biochemical used for proteomics research . It has a molecular weight of 356.97 and a molecular formula of C5H13I2NO .
Synthesis Analysis
The synthesis of iodinated compounds like this compound is of fundamental importance, especially in the pharmaceutical field . The process often involves complexation with polymeric carriers to increase the solubility of molecular iodine . Electrochemistry offers a green alternative by transforming the iodine source into the active species through the use of electrons .Molecular Structure Analysis
The optical characteristics of solutions of crystalline iodine and iodine compounds like this compound have been studied . The formation of I3- and I5- ions is associated with iodine–polymer complexation .Chemical Reactions Analysis
Iodine, a key component of this compound, plays a crucial role in various chemical reactions . Its behavior in the environment and human metabolism is determined by the type of iodine species participating in the reactions .Physical and Chemical Properties Analysis
The physicochemical properties of iodinated contrast agents can vary based on their chemical structures, iodine contents, and their ionic or non-ionic characteristics . Iodine complexation is a key factor in iodine clock systems .Wissenschaftliche Forschungsanwendungen
Sorption and Transport of Iodine Species
- Study Overview : Investigates the behavior of various iodine species, including iodide, in sediments at the Savannah River and Hanford Sites. This study is crucial for understanding the environmental risks posed by anthropogenic iodine, particularly in the context of nuclear fuel processing activities (Hu et al., 2005).
Formation of Toxic Iodinated Disinfection By-Products
- Study Overview : Explores how iodinated X-ray contrast media can contribute to the formation of genotoxic and cytotoxic iodine-containing disinfection by-products in water. This research highlights the environmental and health impacts of iodine compounds in water treatment processes (Duirk et al., 2011).
Analytical Methods for Quantifying Iodine
- Study Overview : Reviews methods for determining iodine in various matrices, essential for monitoring iodine levels in environmental and clinical settings. This research is important for addressing iodine deficiency disorders and for environmental monitoring (Shelor & Dasgupta, 2011).
Iodide Quenching of Protein Fluorescence
- Study Overview : Investigates the effect of iodide on the fluorescence of proteins and model compounds, providing insights into the biochemical interactions of iodine with biological molecules (Lehrer, 1971).
Synthesis of Iodinated Compounds in Organic Chemistry
- Study Overview : Discusses the use of sodium iodide in organic synthesis, highlighting the role of iodine compounds in the creation of complex organic molecules (Man et al., 2016).
Radioactive Iodine in Nuclear Medicine
- Study Overview : Explores the use of radioactive iodine in thyroid function tests and treatment, emphasizing the medical applications of iodine in diagnosing and treating thyroid conditions (Youn et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Iodine clocks, which involve iodine compounds like Iodocholine iodide, have a promising future. They could be exploited for time-controlled autonomous dissipative self-assembly . The electrochemistry of hypervalent iodine compounds has also seen significant improvements, offering new opportunities .
Wirkmechanismus
Target of Action
Iodocholine iodide primarily targets the thyroid gland . The thyroid gland naturally takes up iodine from the body, and therapeutic methods using radioisotopes can take advantage of this mechanism for localization of the drug to the site of malignancy . The iodide is concentrated in the thyroid via the sodium/iodide symporter .
Mode of Action
This compound interacts with its targets through a series of steps. Taken orally, it is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .
Biochemical Pathways
The biochemical pathways affected by this compound involve the free radical polymerization of functional polymers . This compound is a non-toxic, metabolizable “green” catalyst that can catalyze this process .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Taken orally, this compound is rapidly absorbed and distributed within the extracellular fluid of the body . The iodide is concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .
Result of Action
The result of this compound’s action is the destruction of thyroidal tissue achieved by the beta emission of sodium iodide I-131 . This can be used for the treatment of hyperthyroidism and thyroid carcinomas that take up iodine .
Action Environment
The action environment of this compound involves the aquatic environment and its fate during oxidative water treatment . The cyclic distribution of iodine involves processes such as volatilization from marine (sea/ocean) to the air, inland deposition by sea spray, wet and dry precipitation on land . The release of excess iodine in the form of methyl iodide is dependent on several factors including plant growth stage, soil organic content, and environmental conditions such as temperature, soil salinity, and flooding .
Biochemische Analyse
Biochemical Properties
Iodocholine iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its ability to catalyze the free radical polymerization of functional polymers .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. Its effects are primarily observed in its use in PET/CT scans to diagnose and monitor various types of cancer, as well as thyroid cancer and hyperthyroidism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These effects are primarily observed in its use in PET/CT scans to diagnose and monitor various types of cancer, as well as thyroid cancer and hyperthyroidism .
Eigenschaften
IUPAC Name |
2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKWCDOGFSRVGS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CI.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-22-7 | |
| Record name | Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28508-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodocholine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)
![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)
![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)
![[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino] 2-chloropyridine-4-carboxylate](/img/structure/B3041290.png)
